molecular formula C16H18 B14187339 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene CAS No. 918947-48-5

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene

Cat. No.: B14187339
CAS No.: 918947-48-5
M. Wt: 210.31 g/mol
InChI Key: YDSIOUFYWZVOAN-UHFFFAOYSA-N
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Description

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system that combines elements of both cyclohexane and anthracene

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature conditions in the presence of a suitable catalyst. This process reduces the aromatic rings of anthracene to form the hexahydro derivative.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of partially hydrogenated aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene involves its interaction with molecular targets through its polycyclic structure. This interaction can influence various biochemical pathways, depending on the specific application and context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different fields.

Comparison with Similar Compounds

    1,2,3,4,5,6-Hexahydroanthracene: Similar in structure but lacks the ethano bridge.

    1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene: Contains additional chlorine atoms and a different ring structure.

Uniqueness: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is unique due to its specific fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

918947-48-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,6,9-tetraene

InChI

InChI=1S/C16H18/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-2,9-12H,3-8H2

InChI Key

YDSIOUFYWZVOAN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C2C=C4CC=CCC4=C3

Origin of Product

United States

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